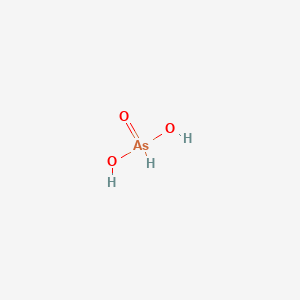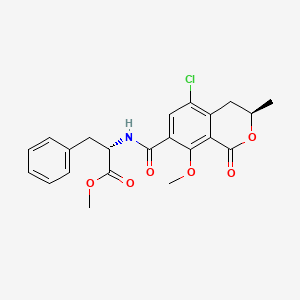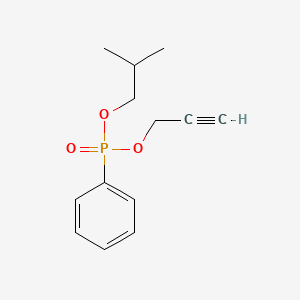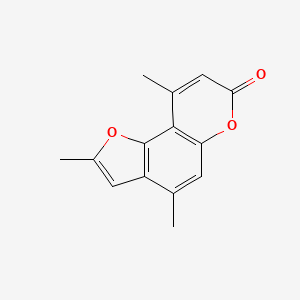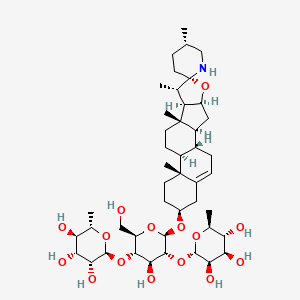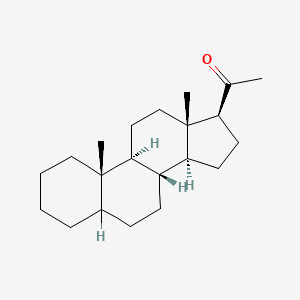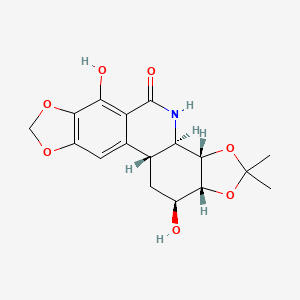
Ginseng
Overview
Description
Ginseng is a medicinal plant that has been used for centuries in traditional Chinese medicine. It is known to have a wide range of health benefits, including boosting the immune system, improving mood, and helping to reduce inflammation. In recent years, scientific research has been conducted to further explore the potential therapeutic benefits of this compound, and to better understand the biochemical and physiological effects it has on the body.
Scientific Research Applications
Ginseng in Metabolic and Circulatory Disorders
Korean this compound (Panax this compound C.A. Meyer) has been the subject of significant attention due to its potential roles in managing various health conditions. In metabolic disorders like diabetes mellitus and circulatory disorders, this compound appears to play a preventive and restorative role rather than being a direct therapeutic agent. It is particularly noted for ameliorating symptoms and preventing quality of life deterioration caused by long-term exposure to chemical therapeutic agents. The synergistic action of ginsenosides and non-saponin compounds in this compound contributes to its efficacy across multiple organ systems, including the central nervous, endocrine, metabolic, and immune systems (Nam, 2002).
Pharmacological Activity and Component Accumulation
Research has been focused on the pharmacological activities of this compound's main active components, particularly the ginsenosides. These studies are crucial for evaluating and cultivating this compound effectively and optimizing its use in various applications (Zhang Ji-zhen, 2011).
Supercritical Fluid Technology in this compound Extraction
Supercritical CO2 technology has been employed for the extraction of ginsenosides from different types of this compound, including Panax this compound C.A. Meyer and North American this compound (Panax quinquefolius). This method has proven effective in extracting biologically active components and increasing the yield in antioxidant fractions (Razgonova, 2019).
Dietary Red this compound and Skin Protection
Red this compound has therapeutic applications for skin conditions, including burn wound healing, inflammation, allergies, and aging. Dietary effects of red this compound on skin protection, particularly its effects on wrinkle formation, skin pigmentation, epidermal hyperproliferation, and hydration, have been substantiated by recent studies (Wee & Cho, 2012).
This compound in Diabetes and Obesity
American this compound (Panax quinquefolius L.) has shown potential in reducing blood glucose levels in both non-diabetics and type II diabetics. Initial studies indicated that ingestion of powdered whole this compound root before meals could reduce blood sugar levels, suggesting its utility in treating diabetes and obesity (Awang, 2003).
Ginsenosides in Cardiovascular Diseases
Ginsenosides, the main active ingredient of this compound, have shown pharmacological effects on the cardiovascular system. Studies have focused on specific ginsenosides like Rb1, Rg1, Rg3, Rh1, Re, and Rd, revealing their potential benefits in treating cardiovascular diseases through mechanisms like antioxidation, modifying vasomotor function, reducing platelet adhesion, and influencing ion channels (Kim, 2012).
Radioprotective Potential of Panax this compound
This compound has shown protective effects against radiation-induced damages, such as bone marrow cell death, immunopotentiation, and inhibition of mutagenesis. The combined effects of saponin and non-saponin components in this compound contribute significantly to its radioprotective effects (Nam, Park, & Choi, 2011).
This compound Saponins: Chemical Structures and Pharmacological Profiles
This compound saponins are natural steroid glycosides and triterpene saponins found throughout the plant. They have been identified as the key bioactive constituents, exerting multiple therapeutic effects such as immunomodulation, anticancer activities, and effects on the central nervous and cardiovascular systems. Their chemical structure and classification are crucial for understanding their therapeutic potential (Shi, Zeng, & Wong, 2019).
Mechanism of Action
Target of Action
Prosapogenin, a bioactive compound found in ginseng, primarily targets various cellular receptors and enzymes. The key targets include:
Mode of Action
Prosapogenin interacts with its targets through several mechanisms:
- Modulation of NF-κB : Inhibits the activation of NF-κB, thereby reducing inflammation and oxidative stress .
Biochemical Pathways
The biochemical pathways affected by prosapogenin include:
Pharmacokinetics
The pharmacokinetics of prosapogenin involve:
- Excretion : Excreted via urine and feces. The bioavailability is influenced by factors such as the presence of food and the formulation of the this compound extract .
Result of Action
The molecular and cellular effects of prosapogenin include:
- Antioxidant effects : Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Action Environment
Environmental factors influencing the action of prosapogenin include:
Prosapogenin, through its multifaceted mechanisms, offers a range of therapeutic benefits, making it a valuable compound in traditional and modern medicine.
: Springer : KoreaScience : Springer : EuropePMC : Springer : KoreaScience
Biochemical Analysis
Biochemical Properties
Ginsenosides play a crucial role in various biochemical reactions. They interact with several enzymes, proteins, and other biomolecules. For instance, ginsenosides can activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), which has vasodilating effects . Additionally, ginsenosides can modulate calcium-activated potassium channels in vascular smooth muscle cells, reducing calcium influx and promoting vasodilation .
Cellular Effects
Ginsenosides influence various cellular processes and cell types. They have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, ginsenosides can activate the PI3K/Akt pathway, leading to enhanced cell survival and proliferation . They also modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells .
Molecular Mechanism
At the molecular level, ginsenosides exert their effects through several mechanisms. They can bind to specific receptors on the cell surface, such as the glucocorticoid receptor, and modulate its activity . Ginsenosides can also inhibit or activate enzymes, such as protein kinase C, influencing various cellular processes . Additionally, they can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of ginsenosides can change over time in laboratory settings. Ginsenosides are relatively stable compounds, but their bioactivity can be influenced by factors such as temperature and pH . Long-term studies have shown that ginsenosides can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of ginsenosides vary with different dosages in animal models. At low doses, ginsenosides can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, ginsenosides can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
Ginsenosides are involved in several metabolic pathways. They interact with enzymes such as cytochrome P450s, which are involved in their biotransformation . Ginsenosides can also affect metabolic flux and metabolite levels, influencing pathways such as carbohydrate metabolism and the pentose phosphate pathway .
Transport and Distribution
Ginsenosides are transported and distributed within cells and tissues through various mechanisms. They can interact with transporters and binding proteins, influencing their localization and accumulation . For example, ginsenosides can be transported into cells via specific transporters and accumulate in certain tissues, such as the liver and brain .
Subcellular Localization
Ginsenosides exhibit specific subcellular localization, which can affect their activity and function. They can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ginsenosides can localize to the mitochondria, where they modulate mitochondrial function and energy metabolism .
Properties
IUPAC Name |
bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIRODFTJGGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50647-08-0 | |
| Record name | Panax Ginseng Root Extract | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary bioactive components of ginseng?
A1: Ginsenosides, a class of saponins, are the principal bioactive constituents of this compound [, , , ]. Over twenty different ginsenosides have been identified in this compound [].
Q2: What is the difference in ginsenoside composition between American this compound (Panax quinquefolius) and Asian this compound (Panax this compound)?
A2: While both species contain ginsenosides, the overall composition differs. Research suggests that American this compound generally has higher concentrations of ginsenoside Rb1, while Asian this compound often contains more Rg1 [, ].
Q3: Besides ginsenosides, what other compounds are found in this compound?
A3: this compound also contains polysaccharides, this compound oils, phytosterols, carbohydrates, organic acids, nitrogenous substances, amino acids, peptides, vitamins, minerals, and enzymes [, ].
Q4: How does the processing of this compound affect its chemical composition?
A4: Processing methods, such as steaming and drying to produce red this compound, can significantly alter the ginsenoside profile. For example, 20(S)-ginsenoside Rg3 is formed during the processing of red this compound []. Similarly, enzymatic treatment can increase total sugar, uronic acid, polyphenols, and solid contents while reducing bitterness and transforming ginsenosides like Rb1, Rb2, and Rc into metabolites like Rg3 and Rh2 [].
Q5: How do ginsenosides exert their biological effects?
A5: Ginsenosides interact with various molecular targets within cells, influencing signaling pathways and gene expression. For example, some ginsenosides can modulate the activity of nuclear factor-kappa B (NF-κB), transforming growth factor-beta (TGF-β), and mitogen-activated protein kinases (MAPKs) [].
Q6: What is the role of this compound polysaccharides in its biological activity?
A6: Research suggests that this compound polysaccharides contribute to the herb's immunomodulatory effects. Studies have shown that this compound polysaccharides can stimulate the production of nitric oxide (NO) in macrophages, potentially through the induction of inducible nitric oxide synthase (iNOS) [].
Q7: Can you elaborate on the interaction between ginsenosides and this compound polysaccharides?
A7: Studies using murine macrophage cells (RAW 264.7) have revealed that while this compound polysaccharides can induce NO release and iNOS expression, ginsenosides Rb1 and Rd can inhibit these effects. This suggests a complex interplay between these components that may contribute to the overall effect of this compound [].
Q8: Does this compound have antioxidant properties?
A8: Yes, both in vitro and in vivo studies suggest that this compound possesses antioxidant activity. This activity is attributed to various compounds, including ginsenosides and polysaccharides, which can scavenge free radicals and protect cells from oxidative damage [, , ].
Q9: What are the potential benefits of this compound on hair growth?
A9: Studies using mouse vibrissal follicles in organ culture indicate that this compound, particularly red this compound extract, promotes hair growth. Ginsenosides, specifically Rb1 and 20(S)-Rg3, have been identified as active components contributing to this effect [].
Q10: How does this compound interact with the renin-angiotensin system?
A10: Research suggests that North American this compound (Panax quinquefolius) can mitigate the hypertrophic and cardiac dysfunction effects induced by angiotensin II. This protective effect may be related to this compound's ability to modulate fatty acid and glucose oxidation by influencing the expression of key genes and proteins involved in these processes [].
Q11: What are the potential applications of this compound in the context of keloid scars?
A11: this compound's inhibitory effects on NF-κB, TGF-β, IL-6, ACE, and MMP-2, key factors involved in keloid scar formation, suggest its potential as a therapeutic agent. Further research, particularly clinical trials with topical application of this compound extracts, is warranted to explore this possibility [].
Q12: Can this compound be used to address fatigue, particularly cancer-related fatigue (CRF)?
A12: Network meta-analyses of randomized controlled trials indicate that both methylphenidate and this compound can significantly alleviate CRF. Notably, this compound may be more effective and have a more favorable adverse effect profile compared to methylphenidate [].
Q13: What are the challenges associated with the cultivation of this compound?
A13: this compound requires specific environmental conditions for optimal growth, making it susceptible to various diseases and pests. Continuous cultivation in the same soil can lead to a decline in soil health and increase the incidence of diseases like root rot [, , ].
Q14: How can spectral imaging technology be utilized in the this compound industry?
A15: Near-infrared transmittance spectral imaging shows promise for the non-destructive detection of internal disorders in this compound roots, such as inner whitening. This technology could significantly improve quality control and grading processes in the this compound industry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


